(2Z)-N-(4-BROMOPHENYL)-3-(3-NITROPHENYL)-2-[(THIOPHEN-2-YL)FORMAMIDO]PROP-2-ENAMIDE
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Overview
Description
The compound (2Z)-N-(4-BROMOPHENYL)-3-(3-NITROPHENYL)-2-[(THIOPHEN-2-YL)FORMAMIDO]PROP-2-ENAMIDE is a complex organic molecule that features a combination of bromophenyl, nitrophenyl, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(4-BROMOPHENYL)-3-(3-NITROPHENYL)-2-[(THIOPHEN-2-YL)FORMAMIDO]PROP-2-ENAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzaldehyde with 3-nitrobenzaldehyde in the presence of a base to form the corresponding enamine. This intermediate is then reacted with thiophene-2-carboxylic acid to form the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like piperidine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(4-BROMOPHENYL)-3-(3-NITROPHENYL)-2-[(THIOPHEN-2-YL)FORMAMIDO]PROP-2-ENAMIDE: undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Introduction of various functional groups like methoxy or tert-butyl groups.
Scientific Research Applications
(2Z)-N-(4-BROMOPHENYL)-3-(3-NITROPHENYL)-2-[(THIOPHEN-2-YL)FORMAMIDO]PROP-2-ENAMIDE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of (2Z)-N-(4-BROMOPHENYL)-3-(3-NITROPHENYL)-2-[(THIOPHEN-2-YL)FORMAMIDO]PROP-2-ENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The nitrophenyl and bromophenyl groups can participate in hydrogen bonding or hydrophobic interactions, while the thiophene group can engage in π-π stacking interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
(2Z)-N-(4-BROMOPHENYL)-3-(3-NITROPHENYL)-2-[(THIOPHEN-2-YL)FORMAMIDO]PROP-2-ENAMIDE: can be compared with similar compounds such as:
- (2Z)-N-(4-CHLOROPHENYL)-3-(3-NITROPHENYL)-2-[(THIOPHEN-2-YL)FORMAMIDO]PROP-2-ENAMIDE
- (2Z)-N-(4-FLUOROPHENYL)-3-(3-NITROPHENYL)-2-[(THIOPHEN-2-YL)FORMAMIDO]PROP-2-ENAMIDE
- (2Z)-N-(4-METHOXYPHENYL)-3-(3-NITROPHENYL)-2-[(THIOPHEN-2-YL)FORMAMIDO]PROP-2-ENAMIDE
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromophenyl group, in particular, can enhance its ability to participate in halogen bonding, which can be crucial for its interaction with biological targets.
Properties
IUPAC Name |
N-[(Z)-3-(4-bromoanilino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O4S/c21-14-6-8-15(9-7-14)22-19(25)17(23-20(26)18-5-2-10-29-18)12-13-3-1-4-16(11-13)24(27)28/h1-12H,(H,22,25)(H,23,26)/b17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEZCVQDOYEXKL-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C(=O)NC2=CC=C(C=C2)Br)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(/C(=O)NC2=CC=C(C=C2)Br)\NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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